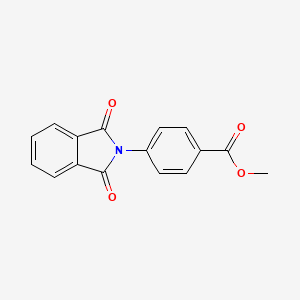
Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate, with the chemical formula C17H13NO5, is a compound that combines an isoindoline ring system with a benzoate moiety. The structure consists of a methyl ester group attached to the benzoate ring, which in turn is linked to the isoindoline ring through an oxygen atom .
Preparation Methods
Synthetic Routes:
Several synthetic routes lead to the formation of Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate. One common approach involves the reaction of 4-hydroxybenzoic acid with 1,3-dioxoisoindoline in the presence of a suitable coupling agent (e.g., DCC or EDC) to form the desired ester linkage. The reaction typically occurs under mild conditions and yields the target compound.
Industrial Production:
While industrial-scale production methods are not widely documented, the compound can be synthesized using the same principles as in the laboratory setting. Optimization for large-scale production would involve process engineering and cost considerations.
Chemical Reactions Analysis
Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate participates in various chemical reactions:
Esterification: The initial synthesis involves esterification of the carboxylic acid group with methanol.
Hydrolysis: The compound can undergo hydrolysis to regenerate the carboxylic acid.
Substitution Reactions: Substituents on the aromatic rings can be modified via electrophilic aromatic substitution reactions.
Reduction: Reduction of the carbonyl group in the isoindoline ring may occur.
Oxidation: Oxidation of the benzoate ring can lead to various products.
Common reagents include acids, bases, and catalysts specific to each reaction type.
Scientific Research Applications
Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: Potential drug candidates due to its structural features.
Photophysical Studies: Investigation of its optical properties.
Mechanism of Action
The exact mechanism by which Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate exerts its effects remains an active area of research. It may interact with specific molecular targets or pathways, influencing cellular processes.
Biological Activity
Methyl 4-(1,3-dioxoisoindol-2-yl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a benzoate ester linked to an isoindoline moiety. Its molecular formula is C16H13N1O5, and it exhibits properties typical of aromatic esters, which contribute to its biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The isoindoline structure can facilitate binding to various enzymes and receptors, potentially leading to:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways.
- Modulation of Signaling Pathways : It can alter cellular signaling, which is crucial in processes such as cell proliferation and apoptosis.
Biological Activities
Research indicates that this compound possesses several notable biological activities:
1. Anticancer Activity
- Studies have shown that derivatives of isoindoline compounds exhibit promising anticancer properties. These effects are believed to be linked to their ability to modulate signaling pathways involved in cell survival and proliferation.
- A case study demonstrated that this compound induced apoptosis in various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer drugs .
2. Antimicrobial Properties
- Preliminary studies suggest that this compound may also possess antimicrobial activity against pathogenic bacteria. Research has focused on evaluating its efficacy against strains such as Escherichia coli and Staphylococcus aureus .
- The mechanism behind this activity may involve the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Effective against E. coli and S. aureus | |
| Enzyme Inhibition | Inhibits key metabolic enzymes |
Case Studies
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on human leukemia cells. The compound was found to induce significant cell death at low micromolar concentrations, highlighting its potential as a therapeutic agent in cancer treatment.
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound exhibited dose-dependent antibacterial activity, making it a candidate for further development as an antibacterial agent.
Properties
Molecular Formula |
C16H11NO4 |
|---|---|
Molecular Weight |
281.26 g/mol |
IUPAC Name |
methyl 4-(1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C16H11NO4/c1-21-16(20)10-6-8-11(9-7-10)17-14(18)12-4-2-3-5-13(12)15(17)19/h2-9H,1H3 |
InChI Key |
GNCUINLLIWKLBB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















